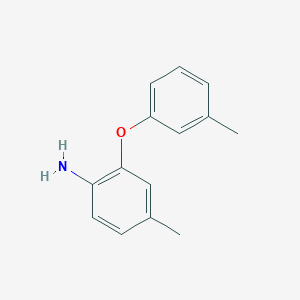

4-Methyl-2-(3-methylphenoxy)aniline

Description

Contextualization of Aryloxyanilines in Modern Organic Synthesis

Aryloxyanilines serve as crucial building blocks in the synthesis of a wide array of organic compounds. Their utility stems from the ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups. This versatility has made them indispensable in the construction of complex molecular architectures.

The synthesis of the core diaryl ether structure of aryloxyanilines is often achieved through methods like the Ullmann condensation. This reaction, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), has been refined over the years to be more efficient and tolerant of various functional groups. acs.orgtandfonline.comorganic-chemistry.orgacs.orgnih.gov Modern iterations of this reaction can be performed under milder conditions with the aid of inexpensive ligands, making it a more attractive method for large-scale synthesis. acs.orgorganic-chemistry.org

Another powerful tool for constructing the C-N bond in aryloxyanilines is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.comlibretexts.orgjk-sci.com This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering high efficiency and selectivity under relatively mild conditions. numberanalytics.comyoutube.com The continuous development of specialized ligands, such as bulky, electron-rich phosphines, has further expanded the scope and utility of this reaction. youtube.com

Significance of Methyl-Substituted Phenoxyanilines in Contemporary Chemical Research

The introduction of methyl groups to the phenoxyaniline (B8288346) scaffold can significantly influence the molecule's physical and chemical properties. These substitutions can affect factors such as solubility, electronic properties, and conformational preferences. Such modifications are of great interest to researchers as they can be used to fine-tune the characteristics of the final products.

Methyl-substituted phenoxyanilines are particularly relevant in the development of new materials and pharmaceuticals. ontosight.ai The specific positioning of the methyl groups can lead to the creation of molecules with tailored properties, opening up new avenues for exploration in medicinal chemistry and materials science. For instance, these compounds can serve as key intermediates in the synthesis of dyes, agrochemicals, and other specialized organic products. wikipedia.org

Scope and Research Objectives Pertaining to 4-Methyl-2-(3-methylphenoxy)aniline

The focus of this article is the chemical compound this compound. nih.gov The primary objective is to provide a comprehensive overview of its chemical properties and the research findings associated with it. This particular molecule, with its specific substitution pattern, presents an interesting case study within the broader class of methyl-substituted phenoxyanilines.

The exploration of this compound includes its synthesis, which can be approached through established methods like the Ullmann condensation and Buchwald-Hartwig amination. Furthermore, understanding its chemical characteristics is crucial for its potential application as a building block in the synthesis of more complex and potentially bioactive molecules. Research into such novel derivatives is an active area of chemical science. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 946774-41-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-14-9-11(2)6-7-13(14)15/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDWQPTUGQTOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC(=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 2 3 Methylphenoxy Aniline and Its Analogues

Established Synthetic Pathways for Aryloxyanilines

The formation of the diaryl ether linkage is the cornerstone of synthesizing 4-Methyl-2-(3-methylphenoxy)aniline. Historically, this has been achieved through nucleophilic aromatic substitution and has been significantly advanced by the advent of transition metal catalysis.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming aryl-aryl ether bonds. uomustansiriyah.edu.iqwikipedia.org The reaction typically involves an activated aryl halide and a phenoxide. In the context of synthesizing this compound, this would involve the reaction of a suitably substituted haloaniline derivative with a cresolate or, conversely, a halophenoxy derivative with an aminotoluene.

The classical SNAr mechanism proceeds via an addition-elimination pathway. uomustansiriyah.edu.iqlibretexts.org A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Aromaticity is then restored by the departure of the leaving group. uomustansiriyah.edu.iq For the reaction to proceed efficiently, the aryl halide is typically "activated" by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) at the ortho or para positions to the leaving group. libretexts.orgchemistrysteps.com

A significant variant of this approach is the Ullmann condensation, a copper-promoted reaction that converts aryl halides to aryl ethers, among other products. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to milder and more efficient protocols. These improvements include the use of soluble copper catalysts, often supported by ligands like diamines or acetylacetonates, which allow the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org For instance, the use of inexpensive ligands with catalytic copper(I) oxide and cesium carbonate in acetonitrile (B52724) has been shown to be effective for the coupling of aryl halides and phenols, even with sterically hindered partners. organic-chemistry.org

Table 1: Comparison of General SNAr and Ullmann Condensation Conditions for Diaryl Ether Synthesis

| Feature | General SNAr | Ullmann Condensation (Traditional) | Ullmann Condensation (Modern) |

| Aryl Halide | Requires activation by electron-withdrawing groups chemistrysteps.com | Can be unactivated, but reactivity is I > Br > Cl wikipedia.org | Broader scope, including electron-rich aryl halides organic-chemistry.org |

| Catalyst | Often uncatalyzed | Stoichiometric copper powder wikipedia.org | Catalytic Cu(I) salts (e.g., CuI, Cu₂O) with ligands organic-chemistry.org |

| Temperature | Varies, can be moderate | High temperatures (>200°C) wikipedia.org | Milder temperatures (e.g., 80-140°C) organic-chemistry.orgarkat-usa.org |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | High-boiling polar (e.g., NMP, nitrobenzene) wikipedia.org | Various, including acetonitrile, toluene (B28343) organic-chemistry.orgarkat-usa.org |

| Base | Strong base (e.g., NaOH, KOH) | Often K₂CO₃ or other inorganic bases arkat-usa.org | Cs₂CO₃ is often effective organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions: Suzuki-Miyaura Variations

While the Suzuki-Miyaura reaction is renowned for creating carbon-carbon bonds, its principles have been adapted for carbon-oxygen bond formation, providing a powerful alternative for diaryl ether synthesis. tcichemicals.comfishersci.co.ukmusechem.com This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid) and an organic halide in the presence of a base. tcichemicals.comyonedalabs.com

The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-O bond and regenerating the Pd(0) catalyst.

The synthesis of diaryl ethers via this route would involve coupling an aryl boronic acid with a phenol (B47542), or vice-versa, although the former is more common. The choice of ligands, such as bulky, electron-rich phosphines, is crucial for the efficiency of the catalytic cycle. libretexts.org While palladium is the most common catalyst, research has also explored the use of less expensive metals like nickel, which can be particularly effective for less reactive aryl chlorides. tcichemicals.com

It is important to note that other transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are primary methods for forming carbon-nitrogen bonds. wikipedia.orgrug.nl While its main application is not C-O bond formation, the development of sophisticated ligands and catalyst systems in this area has broadly influenced the field of cross-coupling, leading to more versatile catalysts that can sometimes be adapted for C-O coupling as well. organic-chemistry.org

Advanced Synthetic Strategies and Process Optimization

Beyond established pathways, current research focuses on refining synthetic methods for aryloxyanilines to improve selectivity, scalability, and efficiency.

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral. However, for analogues possessing chiral centers, stereoselective synthesis becomes a critical consideration. Chirality could be introduced, for example, if the methyl groups were replaced by more complex, stereogenic substituents. In such cases, asymmetric synthesis would be necessary to produce a single enantiomer or diastereomer.

Stereoselective synthesis in the context of aryloxyaniline analogues could be approached through several strategies. One method involves using chiral ligands on the metal catalyst during a cross-coupling reaction to influence the stereochemical outcome. Another approach is the stereoselective synthesis of one of the starting materials (the aniline (B41778) or phenol component) which already contains the desired stereocenter, followed by a non-stereoselective coupling reaction that preserves the existing chirality. nih.gov

Continuous Flow Reactor Systems for Scalable Production

For the large-scale production of fine chemicals like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. mit.edu Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The Ullmann condensation, a key reaction for diaryl ether synthesis, has been successfully adapted to flow systems. For instance, research has demonstrated that using a heated copper tube as both the reactor and the catalyst can efficiently promote Ullmann condensations, yielding products in high yields without the need for additional ligands or metals. mit.edu This approach simplifies the process and facilitates product purification.

The benefits of flow chemistry include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with hazardous reagents or exothermic events.

Improved Efficiency: Rapid heat and mass transfer can lead to faster reaction times and higher yields. researchgate.net

Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors.

Automation: Flow systems are well-suited for automation and in-line monitoring, allowing for consistent product quality. uc.pt

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is a major focus of modern chemical manufacturing. nih.gov The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. pnas.org

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pnas.org Catalytic reactions, such as the Suzuki-Miyaura and modern Ullmann couplings, are inherently more atom-economical than reactions requiring stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. nih.gov Research has focused on using water, supercritical CO₂, or biodegradable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). pnas.orgresearchgate.netresearchgate.net Reactions "on-water" for non-soluble reagents can simplify separation and reduce solvent waste. pnas.org

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste. nih.gov This is a key advantage of transition-metal-catalyzed coupling reactions. Developing recyclable catalysts, for example by immobilizing them on a solid support, further enhances the green credentials of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key area of research. Flow chemistry can also contribute to energy efficiency through better heat integration. mit.edu

Table 2: Application of Green Chemistry Principles to Aryloxyaniline Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevent Waste | Utilize catalytic reactions (Ullmann, Suzuki) over stoichiometric ones. |

| Atom Economy | Cross-coupling reactions offer high atom economy compared to classical methods. pnas.org |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents like nitrobenzene. wikipedia.org |

| Safer Solvents & Auxiliaries | Employ water, 2-MeTHF, or CPME; minimize solvent use where possible. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Develop catalysts that function at lower temperatures; use flow reactors for better heat management. mit.edunih.gov |

| Use of Renewable Feedstocks | Explore bio-derived starting materials or solvents when feasible. pnas.org |

| Reduce Derivatives | Design syntheses that avoid protection/deprotection steps. pnas.org |

| Catalysis | Prefer catalytic (e.g., Cu, Pd) over stoichiometric reagents. nih.gov |

By focusing on these principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary hub of reactivity, largely due to the lone pair of electrons on the nitrogen atom.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.org In 4-Methyl-2-(3-methylphenoxy)aniline, the para position to the amine is occupied by a methyl group, and one ortho position is blocked by the bulky 3-methylphenoxy group. Therefore, electrophilic attack is strongly directed to the remaining open ortho position (C6) and the meta position (C5). However, the strong activation by the amine often makes it difficult to prevent polysubstitution. libretexts.org To achieve monosubstitution, the reactivity of the amine can be moderated by converting it into an amide via acylation (e.g., with acetic anhydride). libretexts.org This N-acetyl group is still an ortho, para-director but is less activating, allowing for more controlled substitutions. libretexts.org Subsequent hydrolysis of the amide regenerates the free amine. libretexts.org

Diazotization: Like other primary arylamines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. libretexts.orgtib.eu This diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. tib.eu This pathway allows the introduction of groups that are otherwise difficult to install directly on the aromatic ring.

| Reaction Type | Reagent(s) | Typical Product(s) | Notes |

| Bromination | Br₂ | Polysubstituted bromo-derivatives | The amino group is highly activating, making monosubstitution difficult without a protecting group. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Nitro-derivatives | Reaction occurs at the available ortho and meta positions relative to the amine. |

| Acylation | Acetic Anhydride (B1165640) | N-acetyl-4-methyl-2-(3-methylphenoxy)aniline | Protects the amine and moderates its activating effect for subsequent reactions. libretexts.org |

| Diazotization | NaNO₂/HCl (0-5 °C) | Arenediazonium salt | A versatile intermediate for introducing a wide range of functional groups. libretexts.org |

Reactions Involving the Ether Linkage and Aromatic Rings

The diaryl ether linkage and the two separate aromatic rings provide additional sites for chemical transformations.

Ether Linkage Stability: The C-O-C bond of the diaryl ether is generally stable and resistant to cleavage. Unlike alkyl ethers, cleaving this bond requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which are often not compatible with other functional groups in the molecule.

Electrophilic Substitution on the Aromatic Rings: Both benzene (B151609) rings can undergo electrophilic aromatic substitution, with the directing effects determined by the existing substituents.

Aniline Ring: As discussed, the -NH₂ group is the most powerful activating group, directing incoming electrophiles primarily to the positions ortho and para to it. libretexts.org The methyl group at C4 also provides weak activation.

Phenoxy Ring: The ether oxygen is an activating, ortho, para-directing group for the second aromatic ring. The methyl group at the C3' position provides additional weak activation. Therefore, electrophilic attack on this ring would be directed to the C2', C4', and C6' positions.

The relative reactivity of the two rings towards electrophiles is dominated by the strongly activating amino group, making the aniline ring significantly more susceptible to attack than the phenoxy ring.

Oxidative and Reductive Transformations of this compound

The molecule can undergo both oxidative and reductive reactions, targeting different functional groups.

Oxidative Transformations: Aromatic amines are susceptible to oxidation, which can yield a variety of complex products. Mild oxidation may lead to the formation of colored polymeric materials. Stronger oxidizing agents can convert the aniline moiety into corresponding quinone-imine or quinone derivatives. The methyl groups on the aromatic rings can also be oxidized to carboxylic acids under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, though this often requires forcing conditions that may also degrade the aniline part of the molecule. The reaction of related anilines with hydroxyl radicals in atmospheric chemistry has also been studied. mdpi.com

Reductive Transformations: The aniline and diaryl ether functionalities are generally stable to most common reducing agents. Reduction is typically more relevant for derivatives of this compound that contain reducible groups. For instance, if a nitro group were introduced onto one of the rings via nitration, it could be readily reduced to a primary amino group using reagents such as H₂/Pd-C, Sn/HCl, or Fe/HCl. This provides a route to diamino derivatives of the parent structure.

Derivatization Chemistry: Formation of Schiff Bases and Other Functional Derivatives

The primary amine is a key handle for derivatization, most notably through the formation of imines (Schiff bases) and amides.

Formation of Schiff Bases: this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which contain a C=N (azomethine) group. semanticscholar.org The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid. derpharmachemica.comresearchgate.net This reaction is a versatile method for creating more complex molecules with a wide range of applications. semanticscholar.org

| Carbonyl Compound | Solvent/Conditions | Product Type |

| Benzaldehyde | Methanol, reflux | (E)-N-benzylidene-4-methyl-2-(3-methylphenoxy)aniline |

| 4-Hydroxybenzaldehyde | Methanol, 50°C | (E)-4-(((4-methyl-2-(3-methylphenoxy)phenyl)imino)methyl)phenol ijcm.ir |

| Salicylaldehyde | Ethanol, reflux | 2-(((4-methyl-2-(3-methylphenoxy)phenyl)imino)methyl)phenol |

Other Functional Derivatives: Beyond Schiff bases, the amine group can be transformed into other functional derivatives.

Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) yields stable N-aryl amides. researchgate.net This is a common strategy for protecting the amine or moderating its reactivity. libretexts.org

Alkylation: The nitrogen can be alkylated using alkyl halides, though controlling the degree of alkylation (to form secondary, tertiary, or quaternary ammonium (B1175870) salts) can be challenging.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

These derivatization reactions are crucial for modifying the molecule's properties and for building more complex structures for various applications in materials science and medicinal chemistry. researchgate.netscience.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like 4-Methyl-2-(3-methylphenoxy)aniline, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to provide a detailed understanding of its behavior. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.netacs.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational expense, and are often used to benchmark DFT results.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO represents the ability to donate an electron and is associated with nucleophilic or electron-donating character, while the LUMO represents the ability to accept an electron, indicating electrophilic or electron-accepting character. acs.org

For an aniline (B41778) derivative, the HOMO is typically a π-orbital with significant electron density localized on the aniline ring and the nitrogen atom's lone pair. mdpi.com The LUMO is usually a π*-antibonding orbital distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nobelprize.org

In the case of this compound, the phenoxy substituent would influence the electronic distribution. The oxygen atom's lone pairs can participate in π-conjugation, affecting the energy and localization of the FMOs. DFT calculations would be used to visualize these orbitals and quantify their energies.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Aniline Analogue (Calculated via DFT) Note: This data is representative and based on typical values for similar molecules, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.45 | Primarily localized on the aniline ring and nitrogen lone pair. |

| LUMO | -0.98 | Distributed across the π-system of the aromatic rings. |

| HOMO-LUMO Gap | 4.47 | Indicates moderate chemical stability and reactivity. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkage (C-O-C) in this compound allows for multiple rotational isomers, or conformers. Conformational analysis is crucial as the three-dimensional shape of the molecule dictates its physical properties and how it interacts with other molecules. Theoretical methods are used to map the potential energy surface (PES) by systematically rotating the dihedral angles that define the molecule's shape, particularly the C-O and C-N bonds. rsc.orgimperial.ac.uk

By calculating the energy for each conformation, a PES can be constructed, revealing the global minimum energy structure (the most stable conformer) and other local minima (metastable conformers). imperial.ac.uk The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. For diaryl ethers, non-covalent interactions, such as van der Waals forces and hydrogen bonding (if applicable), play a significant role in determining the most stable conformations. rsc.org

Table 2: Example of Conformational Analysis Data for a Diaryl Ether Moiety Note: This table illustrates typical data obtained from a conformational analysis scan around a key dihedral angle. Specific values for the target molecule would require dedicated calculations.

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | 5.2 | Eclipsed, high energy |

| 60° | 0.0 | Gauche, global minimum |

| 120° | 2.8 | Partially eclipsed |

| 180° | 1.5 | Anti, local minimum |

Reaction Mechanism Studies and Kinetic Modeling

Theoretical chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Analysis of Transition States and Reaction Pathways

For any proposed reaction involving this compound, such as electrophilic substitution on one of the aromatic rings or oxidation at the amine group, computational methods can map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them on the potential energy surface. acs.org

A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path between a reactant and a product. Its geometry reveals the nature of bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of these stationary points: minima (reactants, intermediates, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Rate Coefficient Calculations and Mechanistic Insights

Once the energies of the reactants and transition states are known, Transition State Theory (TST) can be used to calculate the theoretical rate coefficient (k) for a given reaction step. The fundamental equation of TST relates the rate coefficient to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

For more complex reactions with multiple steps or that are dependent on pressure and temperature, more sophisticated models like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. acs.org These models account for the distribution of energy within the molecule and can predict rate coefficients over a wide range of conditions, providing crucial data for combustion or atmospheric chemistry models. For instance, studies on the reaction of aniline with radicals have used RRKM theory to determine temperature- and pressure-dependent rate coefficients for various reaction channels, such as H-abstraction versus radical addition.

Prediction of Spectroscopic Signatures from Theoretical Models

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure. By performing frequency calculations on the optimized geometry, the vibrational modes of the molecule can be determined. These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. youtube.com While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions can aid in the assignment of complex experimental NMR spectra. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), providing information about the excitation energies and oscillator strengths of the transitions.

Computational Design of Novel Derivatives with Tailored Reactivity

The computational design of new molecules derived from this compound is a key area of research aimed at creating compounds with precisely controlled chemical reactivity. This approach allows for the systematic modification of the parent structure to enhance or introduce desired properties, moving beyond trial-and-error synthesis. By employing a suite of computational techniques, researchers can predict how structural changes will influence the reactivity of the molecule, enabling the design of derivatives for a wide array of applications.

A fundamental aspect of this design process involves the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. nih.gov For aniline derivatives, descriptors such as electronic properties (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies), steric parameters, and lipophilicity (log P) are often employed to build robust QSAR models. nih.govresearchgate.net For instance, a QSAR study on a set of aniline derivatives successfully used descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume to predict their lipophilicity. nih.gov Although this study focused on lipophilicity, the same principles can be applied to model and predict the chemical reactivity of this compound derivatives.

Molecular docking is another powerful computational tool that can be used to design derivatives with tailored reactivity, particularly in the context of interactions with specific molecular targets like enzymes or receptors. nih.govresearchgate.net While often associated with drug discovery, docking simulations can also provide insights into the binding of a molecule to a catalyst's active site, thereby guiding the design of derivatives with enhanced reactivity for a specific chemical transformation. For example, in the design of novel anticancer agents based on anilinoquinazolines, molecular docking was used to predict the binding modes and energies of the designed compounds within the active sites of target proteins. This allowed for the rational design of derivatives with improved biological activity. A similar approach could be used to design derivatives of this compound that are optimized to interact with a specific catalyst or reagent.

The process of designing novel derivatives with tailored reactivity typically involves the following steps:

Scaffold Selection and Modification: The core structure of this compound is used as a scaffold. Various substituents with different electronic and steric properties are then virtually attached to different positions on the aromatic rings.

Descriptor Calculation: A wide range of molecular descriptors for each designed derivative is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building and Prediction: Using the calculated descriptors and a relevant dataset, a predictive model (e.g., a QSAR model) is developed to correlate the structural features with the desired reactivity. This model is then used to predict the reactivity of the newly designed derivatives.

Virtual Screening and Selection: The designed derivatives are screened based on the predictions from the model. The most promising candidates with the desired reactivity profile are selected for further investigation.

To illustrate this, consider the hypothetical design of this compound derivatives with tailored nucleophilicity of the amino group. By introducing electron-donating or electron-withdrawing groups at various positions, the electron density on the nitrogen atom can be modulated. A computational model could predict the pKa or the HOMO energy of the amino group for each derivative, providing a quantitative measure of its nucleophilicity.

Table 1: Hypothetical Data for Designed Derivatives of this compound

| Derivative | Substituent | Position | Predicted pKa | Predicted Reactivity |

| Parent Compound | -H | - | 4.8 | Moderate |

| Derivative 1 | -NO2 | 5-position | 2.5 | Low |

| Derivative 2 | -OCH3 | 5-position | 5.3 | High |

| Derivative 3 | -Cl | 6-position | 4.2 | Moderate-Low |

| Derivative 4 | -CH3 | 6-position | 5.0 | Moderate-High |

This data, while hypothetical, demonstrates how computational predictions can guide the selection of substituents to achieve a desired level of reactivity.

Furthermore, computational studies can explore the reaction mechanisms involving these derivatives. For example, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This level of detail is invaluable for understanding and controlling the outcome of chemical reactions. The synthesis and computational analysis of novel benzazepine derivatives serves as an example of how computational methods can be integrated with synthetic chemistry. cuny.edu

Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

No experimental FTIR or Raman spectra for 4-Methyl-2-(3-methylphenoxy)aniline have been found in the surveyed literature. Generally, for a primary aniline (B41778) like this, one would expect to observe characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the FTIR spectrum. researchgate.net Other expected signals would include C-H stretching from the aromatic rings and methyl groups, C-N stretching, and C-O-C stretching from the ether linkage. Without experimental data, specific peak positions and intensities remain unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for confirming the molecular structure by showing the chemical environment of each atom. However, no published NMR spectra for this compound are available. A theoretical analysis would predict distinct signals for the aromatic protons on both phenyl rings, the amine (NH₂) protons, and the two methyl (CH₃) group protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would be expected to show 14 distinct signals corresponding to each carbon atom in the unique environments of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions are expected. The analysis of the resulting absorption maxima (λ_max) would offer insights into the conjugated system of the molecule. This information is currently not available in the public domain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through the analysis of fragmentation patterns. While the exact molecular mass is known, no experimental mass spectra have been published. A mass spectrum would confirm the molecular ion peak and reveal fragmentation patterns characteristic of the loss of methyl groups or cleavage around the ether linkage.

X-ray Diffraction Studies of Related Crystalline Structures

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules. There are no published crystal structures for this compound. Studies on related phenoxyaniline (B8288346) derivatives have been conducted, but this data cannot be directly extrapolated to determine the precise bond lengths, bond angles, and crystal packing of the title compound. acs.orgacs.org

Applications of 4 Methyl 2 3 Methylphenoxy Aniline in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The primary anticipated application of 4-Methyl-2-(3-methylphenoxy)aniline is as a diamine monomer in polycondensation reactions. The presence of two amine functionalities is a prerequisite for its role in building long-chain polymers.

Aromatic polyimides (PIs) and poly(arylene ether)s (PAEs) are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.eduresearchgate.net The synthesis of these polymers typically involves the reaction of a diamine with a dianhydride (for PIs) or a dihalide (for PAEs). vt.eduresearchgate.net Structurally similar phenoxy aniline (B41778) and substituted aryl ether diamine monomers are frequently employed to impart specific properties to the resulting polymers. acs.orgrsc.org

The incorporation of flexible ether (–O–) linkages, such as the phenoxy group in this compound, is a well-known strategy to enhance the solubility and processability of otherwise rigid polymer backbones. rsc.orgelsevierpure.com Furthermore, the methyl (–CH₃) groups on the aromatic rings can act as molecular spacers. This substitution can disrupt chain packing, increase the fractional free volume, and thereby improve properties like gas permeability in polymer membranes. rsc.org Studies on polyimides synthesized from diamines with ortho-methyl substitutions have shown that these groups can restrict internal rotation, leading to higher fractional free volumes and d-spacing, which is advantageous for gas separation applications. rsc.org

The general synthesis for polyimides from a diamine like this compound would follow a two-step process:

Reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

Thermal or chemical cyclodehydration to convert the poly(amic acid) into the final, stable polyimide. elsevierpure.com

The structural attributes of this compound suggest its utility in creating high-performance polymers with a tailored balance of properties. Poly(arylene ether)s, for example, are a family of engineering thermoplastics with high glass transition temperatures (Tg), robust mechanical properties, and excellent resistance to oxidation and hydrolysis. researchgate.netnih.gov The synthesis of PAEs often relies on nucleophilic aromatic substitution reactions. researchgate.net

By carefully selecting the co-monomers to react with a diamine like this compound, polymers with specific characteristics can be developed. For instance, using fluorinated dianhydrides or dihalides can lead to materials with low dielectric constants, making them suitable for applications in microelectronics and integrated circuits. mdpi.comnih.gov The combination of flexible ether links and methyl groups from the diamine monomer can improve the processability of these high-performance materials without significantly compromising their thermal stability. rsc.orgelsevierpure.com Research on poly(ether imide)s has shown that such structural modifications can lead to polymers with excellent solubility, high thermal stability (decomposition temperatures often above 500°C), and high glass transition temperatures (Tg > 200°C). elsevierpure.comntu.edu.tw

| Structural Moiety | Anticipated Effect on Polymer Properties | Supporting Rationale |

|---|---|---|

| Phenoxy (Ether) Linkage | Increased solubility, enhanced processability, improved toughness | Introduces flexibility into the rigid polymer backbone, disrupting crystallinity. rsc.orgelsevierpure.com |

| Aniline (Amine) Group | Enables polycondensation reactions (e.g., with dianhydrides) | Serves as the reactive site for polymerization to form imide or other linkages. vt.edu |

| Methyl (CH₃) Substituents | Increased free volume, enhanced gas permeability, improved solubility | Act as molecular spacers, hindering close chain packing. rsc.org |

| Aromatic Rings | High thermal stability, good mechanical strength | Provide rigidity and are inherently stable at high temperatures. vt.edu |

Precursor for Functional Organic Materials

Beyond polymerization, the aniline structure serves as a fundamental building block for a variety of functional organic materials.

Aniline and its derivatives are foundational to the synthetic dye industry. britannica.com The most common method for producing dyes from anilines is through diazotization, where the primary amine group is converted into a diazonium salt (–N₂⁺). This highly reactive intermediate can then be coupled with another electron-rich aromatic compound (a coupling agent) to form an azo dye (–N=N– linkage), which is the largest class of commercial dyes. uclmail.netunb.ca

The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling agent. The phenoxy and methyl groups in this compound would influence the final color and properties such as lightfastness and wash fastness. researchgate.net It is well-established that electron-donating or withdrawing groups on the aniline ring can shift the absorption wavelength of the dye. researchgate.net

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rsc.orgnih.gov The electrical properties of PANI arise from its conjugated π-electron system. ijseas.com While unsubstituted PANI often suffers from poor solubility, which limits its processability, the introduction of substituents onto the aniline monomer can improve its solubility in common organic solvents. rsc.org

The polymerization of a substituted aniline like this compound could yield a soluble conductive polymer. The conductivity of such a polymer would depend on the doping process (protonation), which creates charge carriers (polarons and bipolarons) along the polymer chain. ijseas.commdpi.com The bulky phenoxy and methyl groups would likely influence the morphology and chain packing of the resulting polymer, which in turn affects its electrical and optical properties. mdpi.com Such materials are investigated for applications in sensors, electrochromic devices, and antistatic coatings. rsc.orgnih.gov The optical properties, such as the band gap, can be tuned by controlling the oxidation state and doping level of the polymer. rsc.org

Liquid crystalline polymers (LCPs) are materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org They are characterized by the presence of rigid mesogenic units, which are typically composed of aromatic rings. mdpi.com These materials can be either lyotropic (forming liquid crystal phases in solution) or thermotropic (forming liquid crystal phases in a specific temperature range). wikipedia.org

Aromatic diamines are key components in the synthesis of some LCPs, particularly liquid crystalline polyamides and polyimides. acs.orgacs.orgresearchgate.net The rigid aromatic structure of this compound could potentially act as a mesogenic unit. Research has shown that combining rigid aromatic diamines with other monomers can lead to polymers that exhibit nematic or smectic liquid crystalline phases. acs.org For instance, certain all-aromatic poly(ether imide)s derived from para-substituted aryl ether-based diamines have been found to form thermotropic liquid crystalline phases. acs.org The ability to form highly ordered structures in the melt or solution phase makes LCPs valuable for producing high-strength fibers and films. wikipedia.org

| Material Class | Synthetic Pathway | Key Structural Feature Utilized | Potential Application |

|---|---|---|---|

| Azo Dyes | Diazotization followed by azo coupling | Aniline group (for diazotization) | Textiles, printing, pigments britannica.comresearchgate.net |

| Conductive Polymers | Oxidative or electrochemical polymerization | Aniline ring and amine group | Sensors, antistatic coatings, electrochromic devices rsc.orgnih.gov |

| Liquid Crystalline Polymers | Polycondensation with suitable co-monomers | Rigid aromatic structure (mesogen) | High-strength fibers, films, actuators acs.orgwikipedia.org |

Advanced Materials Synthesis and Characterization

The synthesis of advanced polymers using this compound as a monomer typically follows established polymerization routes, such as those for creating polyimides. These processes generally involve the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. sigmaaldrich.com The incorporation of the this compound moiety into the polymer backbone is hypothesized to influence the final properties of the material due to its specific molecular architecture.

The synthesis of a polyimide derived from a structurally related compound, 4-methyl-1,2-phenylene bis(4-aminobenzoate), with 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA) resulted in a polymer that was soluble in N-methyl-2-pyrrolidone (NMP) and could be cast into a flexible, transparent film. koreascience.kr This suggests that the presence of methyl groups and flexible ether linkages can enhance solubility, a desirable trait for polymer processing.

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. uomustansiriyah.edu.iqnih.govscribd.com For polymers derived from this compound, several structural features are expected to dictate their performance characteristics:

Asymmetric Structure: The asymmetric nature of the this compound monomer can disrupt chain packing, potentially leading to amorphous polymers with improved solubility and processability.

Methyl Groups: The presence of methyl (-CH3) groups can increase the free volume within the polymer matrix, which may enhance properties such as gas permeability. acs.org They can also influence the glass transition temperature (Tg) and the thermal stability of the polymer.

Ether Linkage: The phenoxy group introduces a flexible ether linkage into the polymer backbone. This flexibility can lower the glass transition temperature and improve the toughness and ductility of the resulting material. researchgate.net

These structural elements collectively contribute to a unique balance of properties, making such polymers candidates for applications requiring a combination of thermal stability, mechanical robustness, and processability.

The thermal and mechanical properties of polymers are critical for determining their suitability for various applications. For materials derived from this compound, a comprehensive analysis would involve techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing.

Based on studies of analogous polyimides, it is anticipated that polymers incorporating this compound would exhibit high thermal stability. For instance, a polyimide synthesized from 4-methyl-1,2-phenylene bis(4-aminobenzoate) and 6FDA showed a 5% weight loss at 380 °C in a nitrogen atmosphere, indicating good thermal resistance. koreascience.kr

The mechanical properties, such as tensile strength, elongation at break, and Young's modulus, are also intrinsically linked to the polymer's structure. The incorporation of flexible ether linkages and meta-substituted aromatic rings has been shown in other polyimides to result in excellent toughness. researchgate.net

Table 1: Anticipated Thermal and Mechanical Properties of a Polyimide Derived from this compound

| Property | Anticipated Value/Characteristic | Rationale |

| Glass Transition Temp (Tg) | Moderate to High | The rigid aromatic backbone would contribute to a high Tg, while the flexible ether linkage and methyl groups might lower it compared to more rigid structures, aiding processability. nih.gov |

| Decomposition Temp (Td) | > 380 °C (5% weight loss) | Based on the thermal stability of structurally similar polyimides containing methyl and ether groups. koreascience.kr |

| Tensile Strength | High | Aromatic polyimides are known for their high strength. researchgate.net |

| Elongation at Break | Moderate to High | The flexibility imparted by the ether linkage is expected to enhance ductility. researchgate.net |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | The asymmetric structure and presence of methyl groups are likely to disrupt chain packing, leading to improved solubility. koreascience.kr |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of diaryl ethers and substituted anilines, the core components of 4-methyl-2-(3-methylphenoxy)aniline, is a central theme in organic chemistry. Future research will focus on moving beyond traditional methods to embrace more efficient, selective, and scalable catalytic systems.

The construction of the diaryl ether linkage is a key synthetic challenge. While the Ullmann condensation has been a conventional method, recent advancements have introduced powerful alternatives. nih.govresearchgate.net Palladium- and nickel-catalyzed decarbonylative etherification of aromatic esters has emerged as a novel strategy for forming diaryl ether bonds. acs.org This approach, along with improved palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, allows for the connection of even electron-deficient aryl halides with fewer restrictions. organic-chemistry.org

A significant area of development is the use of nano-sized metal catalysts for Ullmann-type C-O cross-coupling reactions. nih.gov These nanocatalysts, often featuring copper or palladium on supports like carbon nanofibers, offer a high surface-to-volume ratio that facilitates rapid bond formation under milder, often ligand-free, conditions. nih.govnih.gov Magnetically separable nanocatalysts are also being designed, which simplifies catalyst recovery and reuse, a key step towards industrial viability. nih.gov

For the aniline (B41778) portion of the molecule, research is focused on developing non-canonical methods for introducing the amine group with high regioselectivity. One innovative approach bypasses traditional aromatic substitution by using saturated cyclohexanones as aryl electrophile surrogates, enabling a C-N bond formation that avoids common selectivity issues. researchgate.net Furthermore, Brønsted acid-catalyzed reactions are being explored for the direct meta-amination of substituted anisidines, providing a streamlined, one-pot procedure for creating complex aniline structures. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Relevant Precursors for Target Molecule |

| Palladium/Diphosphine Ligand | Decarbonylative Etherification | Enables use of aromatic esters. acs.org | Substituted Aromatic Esters, Phenols |

| Copper or Palladium Nanoparticles | Ullmann-type C-O Coupling | High efficiency, mild conditions, potential for ligand-free reactions. nih.govnih.gov | Aryl Halides, Phenols |

| Palladium/N-heterocyclic carbenes | Buchwald-Hartwig Amination/Etherification | Improved scope for electron-deficient substrates. organic-chemistry.org | Aryl Halides, Phenols, Amines |

| Brønsted Acid | meta-Amination of Anisidines | High regioselectivity, one-pot procedure. nih.gov | Anisidines, Amines |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development, offering predictive insights into molecular properties and reaction dynamics. For this compound, advanced computational modeling represents a frontier for understanding its behavior and designing new applications without costly and time-consuming trial-and-error experiments.

Quantum-chemical calculations, using methods like Density Functional Theory (DFT) and high-accuracy composite methods like G4, can be employed to predict a wide range of properties. researchgate.net These methods can determine reaction Gibbs free energies, which correlate with experimental oxidation potentials, providing insight into the molecule's electrochemical behavior. researchgate.net Such studies have been successfully applied to a broad range of aniline derivatives, demonstrating the power of these techniques. researchgate.net

Furthermore, computational models are crucial for understanding reaction mechanisms and kinetics. For instance, the reaction of 4-methyl aniline, a structural component of the target molecule, with atmospheric radicals has been studied using M06-2X and CCSD(T) methods to elucidate reaction pathways and calculate rate constants. mdpi.com Applying these models to this compound could predict its environmental fate, stability, and potential degradation products.

Another significant application is the in silico prediction of pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.com By modeling parameters like lipophilicity, it is possible to assess the "drug-likeness" of aniline derivatives and predict their bioavailability and metabolic pathways. mdpi.com This predictive capability is invaluable in the early stages of designing new pharmaceuticals or other biologically active agents, allowing researchers to prioritize candidates with favorable profiles.

Future research will likely involve creating a comprehensive computational profile for this compound, predicting its spectroscopic signatures, reactivity, electronic properties, and potential biological interactions, thereby guiding its experimental exploration.

| Computational Method | Predicted Property / Application | Significance for this compound |

| G4 / DFT | Reaction Gibbs Free Energies, Oxidation Potentials. researchgate.net | Predicts electrochemical behavior and reactivity. |

| M06-2X / CCSD(T) | Reaction Mechanisms and Kinetics. mdpi.com | Elucidates stability and degradation pathways. |

| In Silico ADMET Modeling | Lipophilicity, Pharmacokinetic Profile. mdpi.com | Assesses potential as a bioactive agent or pharmaceutical. |

| Mechanistic Analysis | Reaction Selectivity. nih.gov | Optimizes synthetic routes by understanding pathway energetics. |

Diversification of Material Applications

The unique hybrid structure of this compound suggests a wide range of potential applications, drawing from the known functionalities of both diaryl ethers and substituted anilines. While specific applications for this exact compound are not yet established, research into its derivatives could unlock novel uses in materials science, medicine, and industrial chemistry.

The diaryl ether moiety is a key structural feature in numerous high-performance polymers, pesticides, and pharmaceuticals. nih.gov This suggests that polymers incorporating the this compound unit could exhibit enhanced thermal stability and specific mechanical properties.

Aniline and its derivatives are fundamental building blocks for a vast array of industrial products, including dyes, antioxidants, and plastics. researchgate.netsci-hub.se The presence of the aniline group in the target molecule makes it a candidate for the synthesis of novel azo dyes or as an antioxidant additive in rubber and polymer manufacturing. sci-hub.se Furthermore, the amine functionality allows it to be a precursor for creating polyanilines. Dye-substituted polyanilines have been shown to possess interesting conducting and antimicrobial properties, opening an avenue for developing new functional materials. researchgate.net

In the realm of medicinal chemistry, both diaryl ethers and anilines are prevalent in biologically active compounds. researchgate.netnih.gov Aniline derivatives have been synthesized and investigated for a variety of therapeutic areas, including heart failure and as antipsychotic drugs. nih.govnih.gov The specific substitution pattern of this compound could be explored as a scaffold for developing new therapeutic agents. Its structure could be systematically modified to optimize interactions with biological targets.

Future research will likely focus on synthesizing a library of derivatives based on this core structure and screening them for various properties, including thermal stability, conductivity, optical characteristics, and biological activity.

Interdisciplinary Research with Related Fields, including Sustainable Synthesis

The future development of this compound and related compounds is intrinsically linked to interdisciplinary collaboration, particularly with the field of green chemistry. The goal is to create synthetic pathways and product lifecycles that are both economically viable and environmentally responsible.

A major thrust in this area is the chemical upcycling of plastic waste into valuable chemicals. One groundbreaking study demonstrated the direct conversion of poly(p-phenylene oxide) (PPO), a common engineering plastic, into substituted anilines using bimetallic palladium-ruthenium catalysts. rsc.org This process represents a powerful intersection of polymer science, catalysis, and sustainable chemistry, offering a viable route to produce aniline-based compounds from waste streams. rsc.org This approach could be adapted to generate precursors for this compound, contributing to a circular economy.

The principles of sustainable synthesis also guide the development of the catalytic systems themselves. Research into water-based reaction media, the use of recyclable nanocatalysts, and the design of processes that operate at lower temperatures with higher atom economy are all central to this effort. nih.gov For example, catalyst-free coupling of phenols to certain aryl halides in DMSO can provide diaryl ethers with minimal waste. researchgate.net

Interdisciplinary research also extends to the application phase. The development of new aniline derivatives for agriculture, such as novel antimicrobial or antifungal agents, requires collaboration between synthetic chemists and plant scientists. researchgate.netnih.gov Similarly, exploring the potential of these compounds in electronic materials or as pharmaceuticals necessitates joint efforts with materials scientists, physicists, and pharmacologists. researchgate.netnih.gov

By integrating principles from green engineering, catalysis, and material science, future research can ensure that the synthesis and application of this compound are performed in a sustainable and impactful manner.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.5–7.2 ppm, NH₂ protons at δ 4.8–5.2 ppm).

- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related aniline derivatives .

How does the substitution pattern on the aniline ring influence the compound's reactivity in electrophilic aromatic substitution (EAS)?

Advanced

The 3-methylphenoxy group acts as an electron-donating, ortho/para-directing moiety, while the methyl group introduces steric hindrance. Competitive nitration experiments (HNO₃/H₂SO₄) reveal para-substitution dominance (≥70% para-nitro product), validated by HPLC and ¹H NMR. Steric effects from the methyl group suppress ortho substitution .

What strategies mitigate discrepancies in reported biological activity data across different studies?

Q. Advanced

- Standardized Assay Conditions : Use consistent cell lines (e.g., A549 for anticancer studies), compound purity (≥95% by HPLC), and solvent controls (DMSO ≤0.1%).

- Meta-Analysis : Compare IC50 values under uniform protocols. For example, analogs with trifluoromethyl groups show 3× higher potency than methyl derivatives in kinase inhibition assays .

What molecular modeling approaches predict interactions of this compound with biological targets?

Q. Advanced

- Docking Simulations (AutoDock Vina) : Predict binding modes to kinase ATP pockets (e.g., EGFR). The methylphenoxy group stabilizes hydrophobic interactions (ΔG ≈ -8.2 kcal/mol).

- MD Simulations (AMBER) : Assess complex stability over 100 ns; RMSD <2.0 Å indicates robust binding.

- QSAR Models : Quantify substituent effects on logP and binding affinity (R² >0.85) .

What are the primary degradation pathways under oxidative conditions, and how are degradation products identified?

Q. Basic

- Oxidation : Treat with KMnO₄ in H₂SO₄ to yield 4-methyl-1,2-benzoquinone (confirmed by LC-MS, m/z 178.1).

- Stability Studies : Accelerated testing (40°C/75% RH) shows t₁/₂ = 14 days via HPLC-UV monitoring (λ = 254 nm). Degradation follows first-order kinetics (R² = 0.98) .

How do structural modifications (e.g., halogenation) alter the compound's pharmacokinetic properties?

Q. Advanced

- Halogenation : Introducing Cl at the para position increases logP by 0.5 units (Hansch analysis), enhancing blood-brain barrier permeability.

- Fluorination : Reduces metabolic clearance (CYP3A4 inhibition assays show 40% lower clearance vs. non-fluorinated analogs) .

What chromatographic techniques ensure purity assessment, and how are method parameters optimized?

Q. Basic

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 20% B to 80% B over 25 min. Retention time = 12.3 min (RSD <1%).

- GC-MS : Confirm volatile impurities (He carrier gas, 1.2 mL/min; EI at 70 eV) .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Q. Advanced

- CYP Inhibition : In vitro assays (human liver microsomes) show moderate CYP2D6 inhibition (IC50 = 15 µM), suggesting potential drug-drug interactions.

- Metabolite Profiling : LC-HRMS identifies N-hydroxylated and O-demethylated metabolites. CYP3A4 is the primary isoform involved .

What crystallographic data exist for related compounds, and how can they guide salt/form selection?

Q. Advanced

- Salt Formation : Hydrochloride salts (e.g., 4-(3-methylphenoxy)aniline HCl) exhibit improved aqueous solubility (25 mg/mL vs. 5 mg/mL for free base).

- Polymorphism Screening : X-ray powder diffraction (XRPD) identifies Form I (monoclinic) as the stable polymorph under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.